2-[[1-(3-Chlorophenyl)cyclopentanecarbonyl]amino]acetic acid
Description
2-[[1-(3-Chlorophenyl)cyclopentanecarbonyl]amino]acetic acid is an organic compound with a complex structure that includes a chlorophenyl group, a cyclopentanecarbonyl group, and an aminoacetic acid moiety
Properties
IUPAC Name |
2-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-11-5-3-4-10(8-11)14(6-1-2-7-14)13(19)16-9-12(17)18/h3-5,8H,1-2,6-7,9H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEDVXSCADXMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)Cl)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[1-(3-Chlorophenyl)cyclopentanecarbonyl]amino]acetic acid typically involves the following steps:
Formation of the cyclopentanecarbonyl chloride: This can be achieved by reacting cyclopentanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions to form cyclopentanecarbonyl chloride.
Coupling with 3-chloroaniline: The cyclopentanecarbonyl chloride is then reacted with 3-chloroaniline in the presence of a base such as triethylamine (Et3N) to form the intermediate 1-(3-chlorophenyl)cyclopentanecarbonyl chloride.
Formation of the final product: The intermediate is then reacted with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentanecarbonyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions or as a ligand for receptor studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[1-(3-Chlorophenyl)cyclopentanecarbonyl]amino]acetic acid would depend on its specific application. For example, if used as a biochemical probe, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
2-[[1-(4-Chlorophenyl)cyclopentanecarbonyl]amino]acetic acid: Similar structure but with a chlorine atom at the para position of the phenyl ring.
2-[[1-(3-Bromophenyl)cyclopentanecarbonyl]amino]acetic acid: Similar structure but with a bromine atom instead of chlorine.
2-[[1-(3-Methylphenyl)cyclopentanecarbonyl]amino]acetic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness: The presence of the 3-chlorophenyl group in 2-[[1-(3-Chlorophenyl)cyclopentanecarbonyl]amino]acetic acid may impart unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability.
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